Product packaging for vaccinia virus 42kDa protein(Cat. No.:CAS No. 134034-10-9)

vaccinia virus 42kDa protein

Cat. No.: B1177325
CAS No.: 134034-10-9
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Description

Nomenclature and Orthologs within Poxviridae

The vaccinia virus 42kDa protein is most commonly referred to as the B5R protein (B5R), a designation derived from its genetic locus. nih.gov It is also known by other names such as protein OPG190 and plaque-size/host range protein. uniprot.org The B5R protein is highly conserved across various strains of vaccinia virus and has orthologs in other members of the Poxviridae family, including the variola virus, the causative agent of smallpox. nih.govmdpi.com This conservation highlights its essential role in the viral life cycle. The B5R protein's extracellular domain contains four short consensus repeats (SCRs) that share similarities with complement control proteins, suggesting a function in evading the host's complement system. nih.govasm.orgnih.gov

Table 1: Nomenclature and Orthologs of Vaccinia Virus B5R Protein

Attribute Description
Primary Name B5R Protein
Alternative Names 42kDa protein, Protein OPG190, Plaque-size/host range protein
Gene B5R
Virus Family Poxviridae
Genus Orthopoxvirus

| Key Orthologs | Variola virus |

Genomic Context and Transcriptional Regulation of the B5R Gene

The B5R gene is located within the large, double-stranded DNA genome of the vaccinia virus. mdpi.compnas.org Poxviruses, including vaccinia, replicate exclusively in the cytoplasm of infected cells, meaning they must encode their own machinery for transcription and replication. mdpi.compnas.org The expression of vaccinia virus genes is temporally regulated in a cascade, with genes classified as early, intermediate, and late. nih.govplos.org The B5R gene is transcribed during the late phase of the viral life cycle. creative-diagnostics.com This late expression is controlled by specific late-gene promoters, and the necessary regulatory signals for this temporal control are located within the 100 base pairs of the 5' flanking sequence of the gene. pnas.org The transcription of late genes, including B5R, occurs after viral DNA replication has commenced. pnas.org

Temporal Expression Dynamics of the B5R Protein during Viral Infection

Consistent with its late gene classification, the B5R protein is synthesized later in the infection cycle. creative-diagnostics.com Following its synthesis, the 42kDa glycoprotein (B1211001) is transported to the Golgi apparatus. uniprot.org It is then incorporated into the outer membrane of the extracellular enveloped virus (EEV), but it is not found on the intracellular mature virus (IMV). nih.govasm.org The B5R protein is crucial for the wrapping of IMV particles to form the EEV. asm.org A portion of the mature B5R protein can be proteolytically cleaved, resulting in a soluble 35 kDa protein. asm.org The temporal expression of B5R is tightly regulated to coincide with the assembly and release of EEV particles, which are vital for the spread of the virus from cell to cell and for long-range dissemination within the host. nih.govasm.org

Table 2: Compound Names Mentioned

Compound Name
B5R protein
Protein OPG190

Properties

CAS No.

134034-10-9

Molecular Formula

C10H11N3O

Synonyms

vaccinia virus 42kDa protein

Origin of Product

United States

Structural and Post Translational Features of Vaccinia Virus B5r Protein

Classification as a Type I Transmembrane Glycoprotein (B1211001)

The B5R protein is classified as a type I transmembrane glycoprotein. psu.edunih.govnih.gov This classification indicates that it is inserted into the membrane with its N-terminus oriented towards the lumen (or extracellular space) and its C-terminus towards the cytoplasm. psu.eduasm.orgasm.org The protein structure includes an N-terminal signal sequence, a large extracellular hydrophilic domain, a single transmembrane anchor sequence, and a short cytoplasmic tail. asm.orgasm.org The full-length protein consists of 317 amino acids, with the initial 19 amino acids being cleaved as the signal peptide. researchgate.net Its molecular weight is approximately 42 kDa, and it is known to be glycosylated. nih.govpsu.educore.ac.uk

Extracellular Domain Organization: Short Consensus Repeats (SCRs) and Complement Control Protein Homology

The extracellular portion of the B5R protein is its most prominent feature, composed mainly of four domains known as short consensus repeats (SCRs). nih.govnih.govnih.gov These SCRs are each 50 to 70 amino acids in length. nih.govasm.org Adjacent to the transmembrane region, there is also a "stalk" region of about 51 amino acids. psu.eduasm.org

The sequence of the B5R ectodomain shows significant similarity to a superfamily of proteins involved in the regulation of complement activation, known as complement control proteins (CCPs) or regulators of complement activation (RCA). nih.govnih.govpnas.orgpnas.org The four SCRs are characteristic domains found in these eukaryotic complement control proteins. nih.govpnas.org This homology has led to the hypothesis that the B5R protein may play a role in helping the virus evade the host's complement-mediated immune response, positioning it as a potential viral defense molecule. nih.govnih.gov However, while the structural similarity is clear, direct complement regulatory activity has not been definitively attributed to the B5R protein itself. core.ac.uk

Domain/RegionDescriptionKey FeaturesReference
Signal PeptideN-terminal sequence (residues 1-19) that is cleaved off.Directs the protein into the secretory pathway. researchgate.net
Extracellular DomainLarge portion of the protein exposed outside the viral or cell membrane.Contains four Short Consensus Repeats (SCRs) and a stalk region. psu.eduasm.org
Short Consensus Repeats (SCRs)Four conserved repeat units (SCR1, SCR2, SCR3, SCR4).Show homology to complement control proteins. nih.govnih.gov
Stalk RegionA 51-amino acid segment adjacent to the transmembrane domain.Connects the SCR domains to the membrane. psu.edu
Transmembrane DomainSingle alpha-helical segment that spans the membrane.Anchors the protein in the lipid bilayer. asm.orgasm.org
Cytoplasmic TailShort C-terminal portion of the protein inside the cell.Contains signals for protein targeting. asm.orgnih.gov

Membrane Association and Localization within Infected Cells

The B5R protein is found on the plasma membranes of infected cells and is a key component of the outer membrane of the EEV, but it is not present on the intracellular mature virus (IMV). nih.govcore.ac.uk During viral morphogenesis, B5R is targeted to the membranes of the trans-Golgi network (TGN) or early endosomes, which are used to wrap the IMV to form the intracellular enveloped virus (IEV). nih.govresearchgate.net

The proper trafficking of B5R from the endoplasmic reticulum (ER) to the TGN, the site of virion wrapping, is dependent on its interaction with another vaccinia virus glycoprotein, A34. nih.govasm.org In the absence of the A34 protein, B5R is retained in the ER. researchgate.netasm.org Studies using chimeric proteins have demonstrated that the transmembrane and cytoplasmic domains of B5R contain the necessary targeting signals for its localization to the Golgi and its subsequent incorporation into the outer envelope of nascent virions. nih.govnih.gov In infected cells, immunofluorescence studies show B5R exhibiting a strong juxtanuclear signal, which is characteristic of the Golgi/TGN region, as well as localization at the cell periphery. researchgate.net

Oligomerization and Self-Association Characteristics

Research findings indicate that the B5R protein can form oligomers. nih.gov When analyzed under non-reducing conditions, higher-molecular-weight bands corresponding to oligomeric forms of B5R have been observed in Western blots. nih.govasm.org It has been suggested that the protein can form dimers and potentially higher-order oligomers. asm.org This self-association may be a feature of its function within the viral envelope or during its trafficking within the host cell.

Post-Translational Modifications: Glycosylation and Acylation Patterns

As a glycoprotein, B5R undergoes post-translational modifications, most notably N-linked glycosylation. psu.eduasm.org The protein contains several potential N-linked glycosylation sites. psu.eduresearchgate.net Experiments using tunicamycin, an inhibitor of N-linked glycosylation, have confirmed that the B5R protein is indeed glycosylated. asm.org Specifically, studies on mutant forms of B5R have shown that the presence of SCR 2 is associated with glycosylation, while a mutant containing only SCR 1 lacked N-linked carbohydrates. asm.org This glycosylation is a key feature of the mature protein, although it does not appear to be essential for the incorporation of B5R into EEV particles. asm.org

Functional Roles of Vaccinia Virus B5r Protein in Viral Life Cycle

Virion Assembly and Morphogenesis

The B5R protein is a key player in the intricate process of virion assembly and morphogenesis, particularly in the formation of the EEV, which is crucial for the virus's spread.

Essential Role in Extracellular Enveloped Virion (EEV) Formation and Egress

The B5R protein is indispensable for the efficient formation of the EEV. nih.govasm.org The EEV is a form of the vaccinia virus that possesses an additional outer membrane derived from the host cell and is critical for cell-to-cell and long-range dissemination of the virus. nih.govnih.govasm.org Deletion of the B5R gene leads to a significant reduction in the production of EEV. nih.govnih.govasm.org This essential function in EEV formation is independent of a large portion of its extracellular domain, specifically the short consensus repeat (SCR) domains. nih.govnih.gov While the SCR domains are not required for the formation of infectious EEV, the transmembrane and cytoplasmic domains of B5R are sufficient to target a protein to the outer envelope of nascent virions. psu.edu The B5R protein, along with the F13L protein, is required for the wrapping of the intracellular mature virus (IMV) to form the intracellular enveloped virus (IEV), a precursor to the EEV. psu.edu

Involvement in Intracellular Enveloped Virus (IEV) Wrapping and Transport Dynamics

The B5R protein is fundamentally involved in the wrapping of intracellular mature virions (IMV) by intracellular membranes to form the intracellular enveloped virus (IEV). asm.orgnih.govpsu.edu This wrapping process is a critical step in the formation of the EEV. nih.gov Studies have shown that in the absence of the B5R protein, the formation of IEV is inhibited. semanticscholar.org The proper intracellular trafficking of the B5R protein to the site of virion wrapping is dependent on its interaction with another viral protein, A34. asm.org In the absence of A34, B5R is retained in the endoplasmic reticulum and is not efficiently incorporated into progeny virions. asm.orgnih.gov While the B5R protein is crucial for the initial wrapping of the IMV, the subsequent transport of the IEV to the cell periphery appears to be mediated by microtubules. semanticscholar.org

Contribution to Virus Dissemination and Plaque Morphology

The role of the B5R protein in EEV formation directly impacts virus dissemination and the resulting plaque morphology in cell culture. nih.govasm.org Viruses lacking the B5R gene exhibit a small-plaque phenotype due to the dramatic reduction in EEV production, which is essential for efficient cell-to-cell spread. nih.govnih.govasm.org Interestingly, mutations within the SCR domains of the B5R protein can lead to the formation of small plaques that produce "comets" under liquid overlay, a phenotype associated with a significant increase in the release of EEV. nih.govnih.gov However, despite the increased EEV production, these mutant viruses are still attenuated in their ability to spread from cell to cell, as indicated by the small plaque size. nih.gov This suggests that while the B5R protein is critical for EEV formation, other functions of the protein, potentially mediated by the SCR domains, are important for efficient virus dissemination. nih.govpsu.edu

Host-Pathogen Interactions and Immune Evasion Mechanisms

The B5R protein also plays a role in the intricate interplay between the vaccinia virus and the host's immune system.

Modulation of Host Complement System as a Decoy Receptor

The extracellular domain of the B5R protein contains four short consensus repeat (SCR) domains, which share homology with complement control proteins. nih.govasm.orgnih.gov This structural similarity suggests a role for B5R in modulating the host's complement system, a key component of the innate immune response. nih.govnih.gov The B5R protein may act as a decoy receptor, binding to complement components and thereby preventing the activation of the complement cascade that would otherwise lead to the destruction of the virus or infected cells. nih.gov However, studies have shown that the resistance of EEV to complement neutralization is not solely conferred by the B5R protein. pnas.org Instead, it appears that the incorporation of host complement regulatory proteins into the EEV envelope is a major factor in this resistance. pnas.org Despite this, the B5R protein's similarity to complement regulatory proteins positions it as a potential viral defense molecule against the host's complement-mediated attack. nih.gov

Contribution to Viral Virulence and Pathogenesis in Attenuation Studies

The B5R protein is a critical determinant of vaccinia virus virulence and pathogenesis. Its importance has been extensively demonstrated through attenuation studies involving the genetic modification or deletion of the B5R gene. These studies consistently show that the absence or alteration of a functional B5R protein leads to a significantly less virulent virus.

Deletion of the B5R open reading frame results in a virus that is highly attenuated in vivo. nih.gov This attenuation is primarily linked to a drastic reduction in the formation of extracellular enveloped virus (EEV), the viral form essential for long-range spread within a host. nih.govnih.gov Viruses lacking the B5R gene exhibit a characteristic small-plaque phenotype in cell culture, a direct consequence of their impaired ability to spread from cell to cell. nih.govplos.org

Further studies have explored the specific domains of the B5R protein to understand their roles in pathogenesis. The protein's extracellular portion contains four short consensus repeats (SCRs), which have been a focus of mutational analysis. nih.govnih.gov Interestingly, while the deletion of these SCR domains does not prevent EEV formation—and in some cases, can paradoxically increase the release of infectious EEV—it still results in viruses that form small plaques. nih.govasm.org This suggests that while the main body of the protein is essential for envelopment, the SCR domains play a distinct role in the subsequent processes of cell-to-cell spread, such as the formation of intracellular actin tails. nih.govasm.org

The development of the attenuated smallpox vaccine strain, LC16m8, provides a key example of B5R's role in virulence. The safety profile of LC16m8 is attributed to a single nucleotide deletion within the B5R gene. scienceopen.com This mutation impairs the formation of EEV, thereby reducing the virus's pathogenicity and inhibiting its dissemination within the host. scienceopen.com

The collective findings from these attenuation studies underscore that the B5R protein, and by extension the formation of EEV, is a major factor in the pathogenesis of vaccinia virus. plos.org

Table 1: Effects of B5R Gene Modification on Vaccinia Virus Phenotype

Modification TypeEffect on EEV FormationPlaque Size PhenotypeIn Vivo EffectReference(s)
Complete Deletion of B5R GeneDramatic reductionSmallHighly attenuated nih.gov, nih.gov, plos.org
Deletion of SCR DomainsEEV still formed; release can be enhancedSmall- asm.org, nih.gov
Single Nucleotide Deletion (LC16m8)ImpairedSmallReduced pathogenicity scienceopen.com
Deletion of B5R and A33R Genes-Small infection foci (requires immunostaining)- plos.org

Influence on Host Cell Entry and Attachment

The B5R protein plays a significant, albeit specific, role in the entry of vaccinia virus into host cells. Its function is exclusively associated with the extracellular enveloped virus (EEV) form. Vaccinia virus has two distinct infectious forms: the intracellular mature virus (IMV) and the EEV, which possesses an additional outer membrane containing unique viral proteins, including B5R. nih.govnih.gov These two forms utilize different surface proteins to bind to distinct cellular receptors. nih.govasm.org

The B5R protein, as a component of the EEV outer envelope, is directly involved in the initial stages of infection by this viral form. ontosight.ai It facilitates the binding of the EEV to the host cell surface, a critical first step for subsequent viral entry. ontosight.ai Research indicates that B5R is also involved in the dissolution of the EEV's outermost membrane, a necessary process to allow the virion to enter the host cell. uniprot.org

The importance of B5R as a target for the host immune response further highlights its role in infectivity. Antibodies that specifically target the B5R protein are a principal component of the EEV-neutralizing activity found in Vaccinia Immune Globulin (VIG), a preparation used to treat complications from smallpox vaccination. core.ac.uk The ability of anti-B5R antibodies to neutralize EEV infectivity underscores the protein's crucial function in the entry process of this viral morphotype. core.ac.uk

While B5R is essential for EEV-mediated entry, it is not required for the entry of the IMV form of the virus. This distinction is crucial for understanding the complete viral life cycle and the different mechanisms of spread employed by vaccinia virus.

Table 2: Research Findings on B5R's Role in Host Cell Interaction

Research FocusKey FindingImplicationReference(s)
EEV Entry MechanismB5R plays a role in the dissolution of the EEV's outer membrane.Facilitates the release of the internal virion for cell entry. uniprot.org
EEV AttachmentThe B5R protein facilitates the binding of the virus to the host cell surface.Mediates the initial contact required for EEV infection. ontosight.ai
Immune NeutralizationAntibodies against B5R are a primary component of VIG's EEV-neutralizing capacity.B5R is a key target for blocking EEV infectivity. core.ac.uk
Viral Morphotype SpecificityEEV and IMV use different surface proteins to bind to different cell receptors.B5R's role in entry is specific to the EEV form, which is crucial for viral spread. nih.gov, asm.org

Molecular Mechanisms of B5r Protein Action and Interactions

Protein-Protein Interaction Networks

The function of the B5R protein is intricately linked to its interactions with other viral proteins, forming a complex network that orchestrates the late stages of the viral lifecycle. These interactions are fundamental for the proper assembly and function of the EEV envelope.

The B5R protein engages in a crucial interaction with the A34R protein, a type II membrane glycoprotein (B1211001) also located in the EEV outer membrane. nih.govmicrobiologyresearch.org This interaction is not transient; they form a stable complex that is mutually dependent for correct glycosylation, stability, and intracellular trafficking. microbiologyresearch.org The absence of the A34R protein leads to the mislocalization of B5R, causing it to be retained within the endoplasmic reticulum instead of being transported to the juxtanuclear region where virion wrapping occurs. nih.gov Conversely, the B5R protein is required for the correct glycosylation, trafficking, and stability of the A34R protein. microbiologyresearch.org

Co-immunoprecipitation studies have confirmed a direct physical association, mapping the interaction to their respective luminal domains. nih.gov Further research has indicated that the short consensus repeat (SCR) domains within the extracellular portion of B5R are sufficient to mediate the interaction with the extracellular domain of A34R. researchgate.net This complex is vital for the efficient incorporation of B5R into the forming EEV envelope. nih.govresearchgate.net

Interacting ProteinsDomain of InteractionFunctional Consequence of Interaction
B5R and A34R Luminal domains of both proteins; SCR domains of B5R with the extracellular portion of A34R. nih.govresearchgate.netMutual requirement for correct glycosylation, stability, and efficient trafficking from the ER to the site of virion wrapping. Essential for the incorporation of B5R into the EEV envelope. nih.govmicrobiologyresearch.orgresearchgate.net

The B5R protein is a central node in a larger protein interaction network required for EEV biogenesis. It interacts with the A33R protein, another type II transmembrane glycoprotein of the EEV envelope. nih.gov This interaction, mediated through their lumenal domains, is necessary for the incorporation of A33R into the EEV. nih.gov While B5R can be targeted to virion membranes without A33R, the efficient incorporation of A33R is dependent on B5R. nih.gov Interestingly, some evidence suggests a trimeric complex may form between A33R, A34R, and B5R. nih.gov

The F13L protein, a palmitoylated protein essential for wrapping IMV particles, also functionally interacts with B5R. nih.govresearchgate.net While a direct binding is not fully characterized, the F13L protein, which has a phospholipase catalytic motif, induces the colocalization of the B5R glycoprotein in post-Golgi vesicles, the site of EEV formation. asm.org Both F13L and B5R are indispensable for the initial wrapping of IMV by cellular cisternae. nih.govresearchgate.net

Interacting ProteinsDomain of InteractionFunctional Consequence in Virion Formation
B5R and A33R Lumenal domains; Coiled-coil domain of B5R is sufficient. nih.govA33R incorporation into the EEV envelope is dependent on its interaction with B5R. nih.gov
B5R and F13L Not fully defined, but functional co-localization.F13L induces colocalization of B5R in post-Golgi vesicles, facilitating the wrapping of IMV to form IEV. asm.org Both are essential for envelopment. nih.gov

The B5R protein contains intrinsic signals that guide its journey through the cell to the sites of viral assembly. Vaccinia virus envelope proteins are directed to vesicles of the trans-Golgi network (TGN) or late endosomes, which are then used to wrap IMV particles. researchgate.net The proper trafficking of B5R is a prerequisite for this process. As mentioned, its exit from the endoplasmic reticulum is dependent on its interaction with the A34R protein. nih.gov

Studies using chimeric proteins have demonstrated that the transmembrane and cytoplasmic domains of B5R contain potent localization signals. asm.org When these domains from B5R were fused to the human immunodeficiency virus (HIV) gp120 protein, the chimeric protein was efficiently targeted to the EEV envelope. asm.org This indicates that these C-terminal regions of B5R are sufficient to engage the host cell's trafficking machinery and direct cargo to the specific cellular membranes utilized by vaccinia virus for its final envelopment stages. This process ensures the concentration of necessary viral glycoproteins at the assembly site, facilitating efficient EEV formation. asm.org

Structure-Function Relationship of the B5R Extracellular Domain

The architecture of the B5R protein is closely tied to its diverse functions in the viral life cycle, from virion assembly to cell-to-cell spread.

The extracellular portion of the B5R protein is distinguished by the presence of four domains similar to short consensus repeats (SCRs), which are commonly found in complement regulatory proteins. nih.gov A surprising discovery was that these SCR domains are largely dispensable for the fundamental process of EEV formation. nih.gov Recombinant viruses with the SCRs deleted were still able to produce EEV and form large plaques, indicating efficient virus production and release. nih.gov

However, the SCR domains are not without function. Their deletion significantly impairs the ability of the virus to induce the formation of actin tails. asm.orgnih.gov These actin structures are typically polymerized by intracellular enveloped virions (IEV) to propel them towards the cell surface, facilitating cell-to-cell spread. asm.orgnih.gov Viruses lacking the B5R SCR domains exhibit a marked reduction in actin tail formation, which correlates with a small-plaque phenotype despite normal EEV production. nih.gov This demonstrates that the B5R SCRs play a key role in mediating the interaction between the virion and the host cell's actin cytoskeleton, a process distinct from envelopment but crucial for efficient viral dissemination. nih.govasm.org

The C-terminal portion of the B5R protein, comprising its transmembrane domain and a short 14-amino-acid cytoplasmic tail, has been implicated in targeting the protein to the EEV. asm.orgresearchgate.net This region is believed to contain the necessary signals for localization to the Golgi-derived membranes where wrapping occurs. asm.orgresearchgate.net

However, the precise role of the cytoplasmic tail itself has been a subject of investigation. A study involving a mutant virus that expressed a B5R protein specifically lacking this cytoplasmic tail revealed that the protein was still correctly localized and incorporated into the EEV. researchgate.net Furthermore, this mutant virus produced plaques of a similar size to the wild-type virus, suggesting that the cytoplasmic tail is not strictly essential for EEV formation or cell-to-cell spread. researchgate.net While the transmembrane domain and/or the cytoplasmic tail contain the critical localization signals, the tail itself may play a more subtle or redundant role, possibly by aiding in the efficiency of the process or by interacting with other viral proteins on the IMV to support the wrapping process. researchgate.net

Intracellular Trafficking Pathways and Membrane Dynamics

The B5R protein, a 42-kDa type I integral membrane glycoprotein, is a critical component in the late stages of the vaccinia virus replication cycle. nih.gov Its journey through the infected cell's membrane systems and its role in the dynamics of the viral envelope are central to the production of infectious extracellular virions.

Transport from Endoplasmic Reticulum to Golgi Apparatus and Wrapping Sites

The synthesis and transport of the B5R protein follow the classical secretory pathway, beginning in the endoplasmic reticulum (ER) and moving through the Golgi apparatus. youtube.comkhanacademy.org This intracellular trafficking is a highly regulated process, ensuring the protein reaches its correct destination—the sites of intracellular mature virion (IMV) wrapping. These wrapping sites are derived from the trans-Golgi network (TGN) or early endosomal cisternae. nih.govnih.gov

Studies utilizing chimeric proteins and domain-swapping experiments have elucidated the specific regions of the B5R protein that govern its movement. The transmembrane domain of B5R is sufficient to mediate its exit from the ER and transport to the Golgi apparatus. nih.govnih.govasm.org However, accumulation and correct localization within the Golgi network depend on signals within the cytoplasmic tail of the protein. nih.govnih.gov Mutagenesis studies have identified key residues in the cytoplasmic tail—a tyrosine at position 310 and two adjacent leucines at positions 315 and 316—that are required for proper Golgi localization and retrieval from the plasma membrane. nih.govnih.gov In contrast, the large N-terminal extracellular domain does not appear to play a direct role in Golgi targeting. nih.govnih.govasm.org

The efficient trafficking of B5R from the ER is not an independent process; it relies on an interaction with another viral protein, A34. In the absence of the A34 protein, B5R is retained within the ER and fails to traffic to the juxtanuclear region where virion wrapping occurs. nih.govasm.org This interaction, which occurs between the luminal domains of the two proteins, is essential for B5R to be correctly incorporated into progeny virions. nih.gov This dependency suggests a chaperone-like function for A34 or that A34 binding prevents B5R from interacting with ER-resident factors that would block its export. nih.gov

Domain of B5R ProteinFunction in Intracellular TraffickingKey Residues/Features
Transmembrane Domain Sufficient for transport from the Endoplasmic Reticulum to the Golgi apparatus. nih.govnih.govasm.orgNot specified
Cytoplasmic Tail Mediates accumulation in the Golgi network and retrieval from the plasma membrane. nih.govnih.govTyrosine-310, Leucine-315, Leucine-316 nih.govnih.gov
Extracellular (Lumenal) Domain Interacts with the A34 protein, a step required for ER exit. nih.gov No direct role in Golgi targeting. nih.govnih.govasm.orgNot specified

Regulation of Cell-Associated Enveloped Virus (CEV) Retention and Release

Following their assembly and wrapping in the TGN/endosomal cisternae to form intracellular enveloped virus (IEV), the virions are transported to the cell periphery. nih.gov Here, the outer membrane of the IEV fuses with the plasma membrane. This event results in the externalization of the virion, which can then either remain attached to the cell surface as a cell-associated enveloped virus (CEV) or be released into the extracellular space as an extracellular enveloped virus (EEV). nih.govnih.gov The B5R protein is essential for the initial step of IMV envelopment, and its absence leads to a drastic reduction in the formation of both CEV and EEV. nih.govfao.org

While B5R is fundamental to envelopment, the regulation of the balance between CEV retention and EEV release is a more complex process involving interactions with other viral proteins, notably A34R. nih.gov The A34R protein plays a significant role in retaining the newly formed virions on the cell surface. nih.govnih.gov Strains of vaccinia virus with certain mutations in the A34R gene exhibit diminished retention of CEV, leading to an increase in the release of EEV. nih.gov

The extracellular domain of B5R, which is composed of four short consensus repeats (SCRs), has a distinct function in the late stages of viral egress. nih.govfao.org While these SCR domains are not required for the formation of EEV, they are crucial for the induction of actin tails. nih.govnih.gov These actin tails are thought to propel the CEV away from the cell, facilitating efficient cell-to-cell spread. nih.gov Interestingly, mutant viruses lacking the B5R SCR domains produce large amounts of EEV but fail to form actin tails and consequently form small plaques, indicating a defect in direct cell-to-cell transmission. nih.gov This highlights the multifunctional nature of the B5R protein, where different domains orchestrate distinct steps in the complex process of viral egress, from envelopment to release and spread. nih.govnih.gov

Viral Protein/DomainRole in CEV/EEV DynamicsResearch Finding
B5R (Full-length) Essential for the wrapping of IMV to form IEV, the precursor to CEV and EEV. nih.govfao.orgDeletion of the B5R gene severely impairs EEV formation. nih.gov
A34R Regulates the retention of CEV at the cell surface. nih.govnih.govMutations in A34R can decrease CEV retention, thereby increasing EEV release. nih.gov
B5R Extracellular SCR Domains Required for the formation of actin tails associated with CEV. nih.govfao.orgnih.govDeletion of the SCR domains abrogates actin tail formation but does not prevent EEV formation; in fact, it can enhance EEV release. nih.gov

Methodological Approaches and Research Strategies for Studying Vaccinia Virus B5r Protein

Genetic Manipulation Techniques

Genetic manipulation of the vaccinia virus genome has been a cornerstone of B5R research, enabling the precise dissection of its functions through the creation of mutant and recombinant viruses.

Generation and Characterization of B5R Deletion Mutants and Revertants

The foundational approach to studying the function of the B5R protein involves the generation of deletion mutants. nih.govnebraska.edu This is typically achieved through homologous recombination, where the B5R open reading frame (ORF) in the viral genome is replaced with a selectable marker cassette, such as one containing the Escherichia coli gpt and lacZ genes. nih.govasm.org The use of these markers facilitates the selection and screening of the desired recombinant viruses. nih.gov

Characterization of these B5R deletion mutants (e.g., vB5R-) consistently reveals a distinct and informative phenotype. The most striking feature is the dramatic inhibition of EEV formation, which severely reduces the amount of infectious extracellular virus. asm.orgnih.gov This impairment in cell-to-cell spread manifests as a small-plaque phenotype in cell culture, in contrast to the large plaques or "comet-shaped" plaques formed by EEV-producing strains. asm.orgnih.gov Despite the profound effect on EEV, the yield of intracellular mature virus (IMV) remains largely similar to that of the parental virus strains. nih.gov Electron microscopy of cells infected with B5R deletion mutants confirms the phenotype, showing an abundance of intracellular mature virions but a lack of membrane-wrapped virions that are precursors to EEV. nih.gov

To confirm that the observed phenotype is due specifically to the absence of the B5R protein and not to unintended secondary mutations, revertant viruses (also called rescue mutants) are generated. nih.gov This is accomplished by reinserting the wild-type B5R gene back into the B5R locus of the deletion mutant. nih.gov The restoration of the wild-type phenotype, including large plaque formation and efficient EEV production, provides definitive evidence for the essential role of B5R in these processes. nih.gov

Table 1: Phenotypic Characterization of B5R Deletion Mutants

Characteristic Wild-Type Virus (e.g., WR, IHD-J) B5R Deletion Mutant (e.g., W-B5R⁻) B5R Revertant Virus (e.g., W-B5Rᵣₑₛ꜀ᵤₑ)
Plaque Size Large / Comet-shaped nih.gov Small / Tiny asm.orgnih.gov Large / Wild-type nih.gov
EEV Production Normal nih.gov Dramatically reduced asm.orgnih.govnih.gov Restored to wild-type levels nih.gov
IMV Production Normal nih.gov Normal nih.gov Normal
Actin Tail Formation Present asm.org Absent asm.org Present

| Virulence in vivo | High asm.org | Highly attenuated asm.org | Restored |

Construction and Application of Recombinant Viruses Expressing Fluorescently Tagged B5R (e.g., B5R-GFP)

To visualize the B5R protein in living cells and track the movement of virions, researchers have constructed recombinant vaccinia viruses that express B5R fused to a fluorescent protein, most commonly the enhanced green fluorescent protein (EGFP or GFP). nih.govspringernature.comasm.org The construction strategy often involves inserting the chimeric B5R-GFP gene, under the control of its native promoter, into the genome of a B5R deletion mutant. nih.govnih.gov

A critical step in this process is to verify that the fusion protein (B5R-GFP) is fully functional. nih.gov This is confirmed by demonstrating that the recombinant virus reverses the mutant phenotype; for instance, a B5R-GFP virus should form normal-sized plaques and acquire the ability to induce actin tail formation, unlike the B5R deletion mutant it was derived from. nih.govasm.org Immunoelectron microscopy can further confirm that the B5R-GFP chimera is correctly incorporated into the membranes of intracellular enveloped virions (IEV) and extracellular enveloped virions (EEV). nih.govasm.org

The application of these fluorescently tagged viruses has been transformative for understanding viral egress. nih.gov Using laser-scanning confocal microscopy and fluorescence video microscopy on live infected cells, researchers can visualize individual fluorescent particles, corresponding to IEVs, moving in a saltatory manner from a juxtanuclear region (the site of virion wrapping) to the cell periphery. nih.govasm.org This real-time imaging has provided direct evidence for the microtubule-dependent transport of IEVs. asm.org Furthermore, these tools are instrumental in studying how other viral proteins, such as A34, influence the intracellular trafficking and incorporation of B5R into progeny virions. nih.gov

Site-Directed Mutagenesis for Functional Domain Analysis (e.g., SCRs)

A significant focus of this research has been the extracellular SCR domains, given their homology to complement regulatory proteins. asm.orgnih.gov Recombinant viruses have been engineered to express a B5R protein in which all four SCRs are deleted (W-B5RΔSCR₁₋₄). nih.govnih.gov Characterization of these mutants yielded surprising results: the SCR domains were found to be largely dispensable for the formation and release of EEV. nih.govnih.gov In fact, some studies reported a more than 50-fold increase in the release of infectious EEV from cells infected with SCR-deletion mutants compared to the wild-type virus. asm.org However, these mutants were deficient in the induction of actin tails, indicating that the SCR domains are required for this specific function. nih.govasm.org This elegantly demonstrated that B5R has multiple functions and that its role in EEV formation is distinct from its role in actin-based motility. nih.govasm.org

Similar mutagenesis strategies have been applied to other domains. For example, a mutant virus expressing a B5R protein lacking its cytoplasmic tail was constructed. nih.gov This mutant produced wild-type levels of EEV and formed normal-sized plaques, indicating that the cytoplasmic tail is not essential for EEV formation and pointing to the transmembrane domain as the primary determinant for targeting the protein to the EEV membrane. nih.gov

Table 2: Functional Analysis of B5R Domains via Mutagenesis

B5R Mutant Key Modification Impact on EEV Formation Impact on Actin Tail Formation Implied Domain Function
B5RΔSCR₁₋₄ Deletion of all four extracellular SCR domains nih.gov Dispensable; EEV release can be increased nih.govasm.org Deficient; actin bundles not induced nih.govasm.org SCRs are crucial for actin polymerization but not for virion wrapping.
B5RΔcyto Deletion of the cytoplasmic tail nih.gov No significant effect; normal EEV levels nih.gov Not reported as deficient Cytoplasmic tail is not essential for EEV formation or localization. nih.gov

| B5R-EGFP (SCR replaced) | SCR domains replaced with EGFP microbiologyresearch.orgnih.gov | Reduced EEV levels researchgate.net | Reduced by ~86% nih.govresearchgate.net | SCR domains are important for efficient EEV formation and actin tails. microbiologyresearch.orgnih.gov |

Biochemical and Proteomic Analyses

Biochemical and proteomic approaches are essential complements to genetic studies, providing direct evidence of protein expression, post-translational modifications, and interactions with other viral and host molecules.

Immunoprecipitation and Western Blotting for Protein Expression and Interaction Studies

Western blotting is a fundamental technique used routinely to analyze B5R protein expression in infected-cell lysates and purified virions. nih.govyoutube.com This method allows researchers to confirm the expression of the B5R protein and verify its expected molecular weight (~42 kDa) in cells infected with wild-type virus. nih.gov It is also crucial for validating the expression of engineered proteins in recombinant viruses, such as the truncated protein in SCR-deletion mutants or the larger B5R-GFP fusion protein. nih.govnih.gov Furthermore, Western blots of purified EEV particles are used to demonstrate that the wild-type or mutated B5R protein is correctly incorporated into the outer envelope of the virion. nih.gov

Immunoprecipitation (IP) is a powerful method for studying protein-protein interactions. asm.org In the context of B5R research, co-immunoprecipitation (co-IP) assays have been instrumental in identifying its binding partners. For example, co-IP studies demonstrated a physical interaction between the B5R and A34R proteins, two key components of the EEV envelope. nih.govasm.org In these experiments, an antibody targeting one protein (e.g., A34) is used to pull it out of a cell lysate, and the resulting complex is analyzed by Western blot for the presence of the other protein (B5R). nih.govasm.org Such studies have confirmed that B5R and A34 interact through their luminal domains and that this interaction is important for the proper trafficking of B5R. nih.govasm.orgresearchgate.net IP has also been used to show that antibodies in Vaccinia Immune Globulin (VIG) recognize the B5R protein, highlighting its importance as an immune target. nih.gov

Mass Spectrometry-Based Identification and Characterization

Mass spectrometry (MS) has enabled a comprehensive, unbiased analysis of the vaccinia virion's protein composition. asm.orgnih.gov Proteomic studies using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been conducted on highly purified intracellular mature virions (IMV). asm.orgresearchgate.net These analyses have successfully identified the majority of proteins that make up the IMV particle. asm.orgnih.gov

Significantly, these proteomic inventories of the IMV consistently show the absence of EEV-specific proteins, including B5R. asm.org This provides strong biochemical evidence that B5R is not a component of the IMV but is acquired later during the wrapping process that forms the EEV. More advanced MS-based techniques, such as protein crosslinking mass spectrometry (XLMS), are being developed to map the protein-protein interaction network within the intact virion, offering the potential for a high-resolution model of the virus's molecular architecture. escholarship.org These global proteomic approaches provide a systems-level view that complements the detailed, hypothesis-driven insights gained from genetic and biochemical methods. escholarship.orgbiorxiv.org

Analysis of Protein Oligomerization States

The oligomerization of the B5R protein is a key aspect of its function and has been investigated through biochemical methods. Western blot analysis of proteins from cells infected with wild-type vaccinia virus has revealed the presence of higher-molecular-weight bands in addition to the expected 42kDa monomer. These bands are believed to represent B5R homodimers or heterodimers formed with other viral proteins. Notably, similar oligomeric forms are observed even when the cytoplasmic tail of the B5R protein is deleted. This indicates that the cytoplasmic domain is not essential for the oligomerization process, suggesting that the transmembrane and/or ectodomain regions are the primary drivers of these protein-protein interactions. nih.gov

Cellular and Viral Phenotypic Assays

Plaque Reduction and Virus Yield Assays for Replication and Spread Assessment

Plaque and virus yield assays are fundamental tools for assessing the functional consequences of mutations in the B5R gene. These assays directly measure the efficiency of virus replication and cell-to-cell spread. Deletion of the B5R gene results in a stark phenotype: a dramatic reduction in the yield of extracellular enveloped virus (EEV) and the formation of small plaques on cell monolayers. asm.orgnih.gov This phenotype underscores the protein's essential role in producing the EEV form of the virus, which is critical for long-range dissemination.

Mutational analyses have further dissected the protein's functional domains. For instance, redirecting the B5R protein to the endoplasmic reticulum by adding a retrieval signal results in a small plaque phenotype, highlighting the importance of correct subcellular localization. frontiersin.orgyoutube.com Interestingly, some mutations have complex effects. Deletion of the Short Consensus Repeat (SCR) domains, which comprise most of the ectodomain, leads to a significant increase in the amount of EEV released. However, these mutants still form small plaques because they are deficient in inducing the actin tails necessary for efficient cell-to-cell spread. nih.govyoutube.comnih.gov This demonstrates that EEV production and actin-based motility are distinct functions of the B5R protein.

Table 1: Phenotypes of Vaccinia Virus B5R Mutants

Virus MutantKey B5R AlterationPlaque Size PhenotypeEEV YieldActin Tail FormationReference(s)
vΔB5RComplete gene deletionSmall~10-fold reductionAbsent asm.orgnih.govyoutube.com
vB5RΔSCRDeletion of SCR domains 1-4Small/Large*~50-fold increaseDeficient asm.orgnih.govyoutube.comnih.gov
vB5R-EGFPΔSCRSCRs replaced with EGFPSmall3-fold reductionReduced (86%) nih.govnih.gov
vB5R-K₂X₂ER-retrieval signal addedSmallSimilar to wild-typeInefficient frontiersin.orgyoutube.com
vB5RΔcCytoplasmic tail deletionSimilar to wild-typeSimilar to wild-typeNormal ucl.ac.uk

*Note: Reports on plaque size for vB5RΔSCR have been conflicting, with some studies reporting large plaques asm.orgnih.gov and others small plaques nih.govnih.gov, though the defect in actin tail formation is consistently observed.

Transmission Electron Microscopy for Virion Morphogenesis and Localization

Transmission electron microscopy (TEM) has provided invaluable, high-resolution insights into the structural role of the B5R protein in virion assembly. TEM studies have established that B5R is indispensable for the envelopment of intracellular mature virus (IMV) particles by cisternae derived from the trans-Golgi or early endosomal compartments. asm.orgnih.gov In the absence of B5R, this wrapping process is inhibited, and consequently, intracellular enveloped virus (IEV) particles are not formed.

Furthermore, TEM has been used to analyze the ultrastructure of virions produced by B5R mutants. When the B5R protein was experimentally mistargeted to the endoplasmic reticulum, TEM analysis showed that IMVs were still wrapped by cellular membranes, but a higher frequency of incompletely wrapped particles was observed compared to wild-type infections. frontiersin.orgyoutube.com To confirm the specific location of the protein, immunogold electron microscopy has been employed. This technique, using gold-conjugated antibodies, has definitively shown that B5R and its engineered fusion proteins (like B5R-GFP) are incorporated into the membranes of both IEV and the final EEV. nih.govpsu.edu

Immunofluorescence Microscopy for Protein Localization and Trafficking

Immunofluorescence microscopy is a critical technique for visualizing the subcellular distribution of the B5R protein and its trafficking pathways. These studies have consistently shown that in a normal infection, the B5R protein is localized to the juxtanuclear region, specifically the Golgi apparatus and the trans-Golgi network (TGN). nih.govuniprot.org This localization is crucial as the TGN is the site where IMVs acquire their additional outer membrane containing B5R to become IEVs.

This method has also been instrumental in validating the mislocalization of mutant B5R proteins. For example, a B5R mutant engineered with an ER-retrieval signal was shown via immunofluorescence to co-localize with protein disulphide isomerase, a resident ER protein, confirming its retention in the endoplasmic reticulum. frontiersin.org In cases where mutations to B5R prevent its detection by available antibodies, researchers have used antibodies against other EEV-specific proteins, such as the F13L protein, to track the distribution of the resulting enveloped virions. asm.org Additionally, fluorescence microscopy using phalloidin, which stains actin filaments, is often paired with protein-specific immunofluorescence. This combination has repeatedly demonstrated that viruses with mutations in the B5R ectodomain are defective in inducing the formation of actin tails, linking the protein directly to this form of viral motility. asm.orgnih.gov

Live-Cell Imaging and Kinetic Studies of Viral Transport

The study of the dynamic processes of viral transport has been revolutionized by live-cell imaging techniques. Researchers have engineered infectious recombinant vaccinia viruses that express the B5R protein fused to fluorescent proteins, such as Green Fluorescent Protein (GFP) or the photoconvertible Dendra2. nih.govpsu.edu This strategy allows for the real-time visualization and tracking of individual IEV particles as they move within the host cell.

These kinetic studies have revealed that IEV particles travel from their assembly site in the TGN towards the cell periphery. nih.govpsu.edu The movement is characteristically saltatory (occurring in rapid jumps) and directional, with instantaneous velocities that can exceed 2 µm/s. psu.edu By using pharmacological inhibitors, this transport was shown to be microtubule-dependent; the drug nocodazole, which depolymerizes microtubules, reversibly arrests IEV movement. nih.govpsu.edu Quantitative analysis from these imaging experiments provides precise data on the speed and travel distance of virions, enabling a detailed understanding of transport dynamics.

Table 2: Kinetic Data of B5R-Containing Virion Transport

Virus/ParticleFluorescent TagMean Transport Distance (at 15 min post-conversion)Mean VelocityTransport MechanismReference(s)
IEVB5R-GFPNot specified>2 µm/s (saltatory)Microtubule-dependent nih.govpsu.edu
IEVB5R-Dendra215.3 ± 0.78 µmNot specifiedMicrotubule-dependent
IEV (ΔF12L mutant)B5R-Dendra24.7 ± 0.38 µmReducedMicrotubule-dependent
IEVB5-RFPNot specified0.56 µm/sMicrotubule-dependent

Advanced Interaction Mapping Technologies

Identifying the network of interactions between B5R and other proteins (both viral and host) is crucial for a complete understanding of its function. While research has heavily focused on functional characterization, some advanced technologies have been applied to map these interactions.

A comprehensive yeast two-hybrid (Y2H) screen was conducted to map the protein-protein interaction landscape between the entire vaccinia virus proteome and human proteins. ucl.ac.uk In this large-scale study, all vaccinia open reading frames, including B5R, were cloned as "bait" to screen against a human cDNA "prey" library, providing a systematic map of potential virus-host interactions. ucl.ac.uk

A more targeted approach has been the use of monoclonal antibodies (MAbs) for detailed epitope mapping. In one study, a panel of 26 different MAbs was generated against the B5R ectodomain. nih.govpsu.edu Using techniques such as peptide scanning and reciprocal MAb blocking assays with biosensors, researchers were able to precisely map the epitopes on the B5R protein. nih.govpsu.edu This work successfully identified two major antigenic sites that are critical for virus neutralization and for the inhibition of "comet" formation (a visual representation of cell-to-cell spread), thereby linking the protein's physical structure to its function in immunity and dissemination. nih.gov

Furthermore, immunoprecipitation coupled with ELISA has been used to confirm clinically relevant interactions. These assays demonstrated that the B5R protein is a primary target recognized by Vaccinia Immune Globulin (VIG), a preparation of human antibodies used to treat complications from vaccinia vaccination. frontiersin.org

Q & A

Q. What is the functional role of the vaccinia virus 42kDa protein in the viral lifecycle?

The 42kDa protein (encoded by the B5R gene) is critical for extracellular virion envelopment and egress. It facilitates the wrapping of intracellular mature virions (IMV) with Golgi-derived membranes to form extracellular enveloped virions (EEV), which are essential for cell-to-cell spread and systemic virulence. Methodologically, this has been demonstrated through gene deletion studies: B5R-deficient vaccinia strains show impaired EEV formation and reduced virulence in murine models . Key assays include electron microscopy to visualize membrane wrapping and plaque size assays to quantify cell-to-cell spread efficiency.

Q. What experimental approaches are used to detect and quantify the 42kDa protein in infected cells?

  • Western blotting : Use monoclonal antibodies (e.g., anti-B5R) targeting the extracellular domain of the 42kDa protein. Ensure proper sample preparation (e.g., separating IMV and EEV fractions via sucrose gradient centrifugation) to avoid cross-reactivity with other envelope proteins .
  • Immunofluorescence microscopy : Track subcellular localization using antibodies tagged with fluorescent markers. Co-staining with Golgi markers (e.g., GM130) confirms its role in membrane wrapping .
  • Flow cytometry : Quantify surface expression on infected cells using fluorescently labeled antibodies .

Q. How does the 42kDa protein contribute to vaccinia virus virulence?

The 42kDa protein enhances viral dissemination by promoting EEV formation. Studies using B5R-knockout viruses in mice demonstrated a 10- to 100-fold reduction in lung viral titers and attenuated systemic spread compared to wild-type strains. Virulence assays involve intranasal or intraperitoneal inoculation followed by daily monitoring of weight loss and survival rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported interactions between the 42kDa protein and host factors?

Conflicting data may arise from differences in cell lines, infection stages, or assay conditions. To address this:

  • Co-immunoprecipitation (Co-IP) with RNase treatment : Determine if interactions are RNA-dependent (e.g., as shown in studies analyzing PKR-protein interactions ).
  • Conditional knockout systems : Use IPTG-inducible promoters to temporally control 42kDa expression and assess host protein recruitment kinetics .
  • Proteomic profiling : Combine SILAC (stable isotope labeling by amino acids in cell culture) with mass spectrometry to map interaction networks under standardized conditions .

Q. What strategies are recommended for studying the structural determinants of the 42kDa protein’s function?

  • Domain deletion mutagenesis : Truncate the extracellular, transmembrane, or cytoplasmic domains to identify regions critical for membrane wrapping. For example, deleting the extracellular domain abolishes EEV formation despite retained IMV infectivity .
  • Cryo-EM and X-ray crystallography : Resolve high-resolution structures of the 42kDa protein complexed with host membranes or proteins (e.g., complement control factors) .
  • Alanine scanning mutagenesis : Systematically mutate charged residues in the cytoplasmic tail to assess phosphorylation or protein-binding requirements .

Q. How can researchers model the 42kDa protein’s role in immune evasion?

The 42kDa protein binds complement control proteins (e.g., CD55), inhibiting antibody-mediated neutralization. Experimental designs include:

  • Serum neutralization assays : Compare wild-type and B5R-deficient virus sensitivity to complement-rich serum .
  • Flow cytometry with opsonized virions : Measure C3b deposition on EEV using fluorescent anti-component antibodies .
  • In vivo passive immunization : Administer anti-B5R antibodies to test their ability to enhance complement-mediated clearance in animal models .

Methodological Notes

  • Antibody Validation : Ensure antibodies target epitopes outside regions shared with other poxvirus proteins (e.g., vaccinia A36R) to avoid cross-reactivity .
  • Animal Models : Use immunosuppressed mice (e.g., IFNAR⁻/⁻) to amplify EEV-dependent dissemination phenotypes .
  • Contradiction Management : Replicate experiments across multiple cell lines (e.g., HeLa, RK13) and virus strains (e.g., Western Reserve, Copenhagen) to confirm generality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.